N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N'-(3,4-difluorophenyl)ethanediamide
Description
N-[2-(2H-1,3-Benzodioxol-5-yl)-2-hydroxypropyl]-N'-(3,4-difluorophenyl)ethanediamide is a synthetic ethanediamide derivative featuring a benzodioxolyl-hydroxypropyl moiety and a 3,4-difluorophenyl group. Its design incorporates hydrophilic (hydroxypropyl) and hydrophobic (fluorinated aryl) regions, likely influencing solubility and target binding.
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N'-(3,4-difluorophenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2O5/c1-18(25,10-2-5-14-15(6-10)27-9-26-14)8-21-16(23)17(24)22-11-3-4-12(19)13(20)7-11/h2-7,25H,8-9H2,1H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYKDOTQRDLNVGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=CC(=C(C=C1)F)F)(C2=CC3=C(C=C2)OCO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N'-(3,4-difluorophenyl)ethanediamide typically involves multiple steps, including the formation of intermediate compounds One common method involves the use of a Pd-catalyzed C-N cross-coupling reactionThe final step involves the formation of the oxalamide linkage using appropriate reagents and conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high purity and yield in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N'-(3,4-difluorophenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxalamide linkage can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group may yield benzo[d][1,3]dioxol-5-yl ketones, while reduction of the oxalamide linkage can produce corresponding amines .
Scientific Research Applications
N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N'-(3,4-difluorophenyl)ethanediamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers
Mechanism of Action
The mechanism of action of N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N'-(3,4-difluorophenyl)ethanediamide involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells. The benzo[d][1,3]dioxole moiety can interact with various enzymes and receptors, modulating their activity and leading to desired biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The compound shares a core ethanediamide scaffold with two notable analogs:
- QOD (N-(2H-1,3-Benzodioxol-5-yl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide): Features a tetrahydroquinolinyl group linked via an ethyl chain .
- ICD (N-{3-[(Biphenyl-4-yl carbonyl) amino]propyl}-1H-indole-2-carboxamide): Contains an indole carboxamide and biphenyl carbonyl group .
Key Structural Differences:
| Feature | Target Compound | QOD | ICD |
|---|---|---|---|
| Aromatic Group 1 | 2H-1,3-Benzodioxol-5-yl | 2H-1,3-Benzodioxol-5-yl | Biphenyl-4-yl carbonyl |
| Aromatic Group 2 | 3,4-Difluorophenyl | 1-Methyl-tetrahydroquinolin-6-yl | Indole-2-carboxamide |
| Linker | 2-Hydroxypropyl | Ethyl | 3-Aminopropyl |
| Fluorination | 3,4-Difluoro substitution | None | None |
The target compound’s 2-hydroxypropyl linker may enhance hydrogen-bonding capacity compared to QOD’s ethyl chain, while the 3,4-difluorophenyl group introduces electron-withdrawing effects and hydrophobic interactions absent in ICD .
Hypothesized Mechanism for the Target Compound :
- The benzodioxol group may mimic QOD’s binding to the S2 subsite.
- The 3,4-difluorophenyl moiety could improve binding affinity via hydrophobic and π-π interactions in the enzyme’s S3 pocket.
- The hydroxypropyl linker might stabilize the binding conformation through hydrogen bonding with catalytic residues (e.g., Cys42 in falcipain-2) .
Methodological Insights
Structural comparisons rely on crystallographic and computational tools:
- SHELX Suite : Used for refining crystal structures of related compounds, ensuring accurate atomic coordinates .
- Molecular Dynamics (MD) Simulations : Figure 2 in illustrates QOD and falcipain-2 in a cubic simulation box, suggesting similar methods could model the target compound’s binding .
- ORTEP-3: Employed for visualizing thermal ellipsoids and molecular geometry, critical for comparing steric effects of fluorophenyl vs. tetrahydroquinolinyl groups .
Pharmacokinetic Considerations
- Solubility : The hydroxypropyl group may improve aqueous solubility over QOD’s ethyl linker.
Biological Activity
N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N'-(3,4-difluorophenyl)ethanediamide is a synthetic compound with a complex structure that suggests potential biological activity. Its unique molecular composition includes a benzodioxole moiety and a difluorophenyl group, which may contribute to its interaction with various biological targets. This article provides an overview of the compound's biological activity, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 388.4 g/mol. The structure can be represented as follows:
The biological activity of this compound is likely mediated through its interaction with specific molecular targets such as enzymes or receptors. The presence of the benzodioxole and difluorophenyl groups may facilitate binding interactions that modulate the activity of these targets. Potential mechanisms include:
- Inhibition of Enzyme Activity : The compound may inhibit enzymes involved in inflammatory pathways or other biological processes.
- Receptor Modulation : It may act as an allosteric modulator at certain receptors, altering their activity in response to endogenous ligands.
Biological Activity Overview
Research into the biological activity of similar compounds has revealed several potential effects:
- Anti-inflammatory Properties : Compounds with benzodioxole structures have been associated with anti-inflammatory effects by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) pathways.
- Antioxidant Activity : The benzodioxole moiety is known for its antioxidant capabilities, which can protect cells from oxidative stress.
- Anticancer Potential : Structural analogs have shown promise in cancer therapy by inducing apoptosis in tumor cells.
Example Research Findings
In one study involving benzodioxole derivatives, it was found that these compounds inhibited leukotriene synthesis in human polymorphonuclear leukocytes (PMNs) with IC50 values ranging from 0.1 to 0.4 µM. This suggests that similar mechanisms could be expected from this compound due to structural similarities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
